molecular formula C15H14N2O5 B4163615 N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

Cat. No. B4163615
M. Wt: 302.28 g/mol
InChI Key: UHCXMHUYYNWACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is a compound that has garnered significant interest in recent years due to its potential applications in scientific research. The compound is a member of the oxatricyclo[4.2.1.0~3,7~]nonane family and has been found to exhibit a range of biochemical and physiological effects. In 2.1.0~3,7~]nonane-9-carboxamide.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes involved in bacterial and fungal cell wall synthesis. Additionally, the compound has been found to interact with certain receptors in the body, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of a range of bacterial and fungal species, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in lab experiments include its potent antibacterial and antifungal properties, as well as its anti-inflammatory and analgesic effects. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the use of N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in scientific research. One potential direction is the development of new antibiotics based on the compound's antibacterial and antifungal properties. Additionally, the compound's anti-inflammatory and analgesic effects could be further explored for the development of new pain and inflammation treatments. Further research is also needed to fully understand the compound's mechanism of action and potential applications in other areas of scientific research.
Conclusion:
N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is a compound with significant potential in scientific research. The compound has been found to exhibit potent antibacterial and antifungal properties, as well as anti-inflammatory and analgesic effects. While the compound has limitations in terms of solubility and stability, its potential applications in the development of new antibiotics and pain and inflammation treatments make it a promising area for future research.

Scientific Research Applications

N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been found to exhibit a range of potential applications in scientific research. The compound has been shown to have potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-14(16-8-2-1-3-9(6-8)17(20)21)12-7-4-10-11(5-7)22-15(19)13(10)12/h1-3,6-7,10-13H,4-5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCXMHUYYNWACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
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N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
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N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
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N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
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N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
Reactant of Route 6
N-(3-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

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